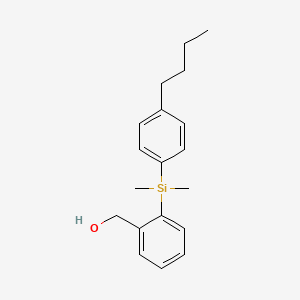
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol is an organic compound with the molecular formula C19H26OSi and a molecular weight of 298.49 g/mol . This compound is characterized by the presence of a butyl-substituted phenyl group, a dimethylsilyl group, and a phenylmethanol moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of 4-butylphenylmagnesium bromide with dimethylchlorosilane, followed by the addition of phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The final step involves the reduction of the resulting intermediate with a suitable reducing agent, such as lithium aluminum hydride, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and dimethylsilyl groups can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-((4-Methylphenyl)dimethylsilyl)phenyl)methanol
- (2-((4-Ethylphenyl)dimethylsilyl)phenyl)methanol
- (2-((4-Propylphenyl)dimethylsilyl)phenyl)methanol
Uniqueness
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C19H26OSi |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
[2-[(4-butylphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C19H26OSi/c1-4-5-8-16-11-13-18(14-12-16)21(2,3)19-10-7-6-9-17(19)15-20/h6-7,9-14,20H,4-5,8,15H2,1-3H3 |
Clé InChI |
NFZVAVNRWVOSLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate](/img/structure/B12854143.png)
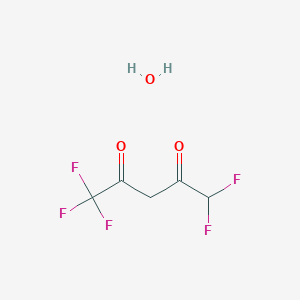
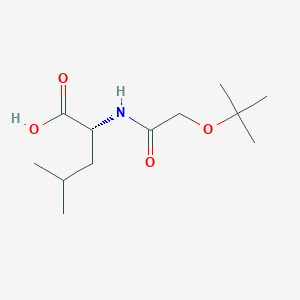
![tert-Butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate](/img/structure/B12854151.png)
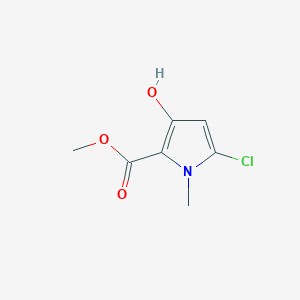

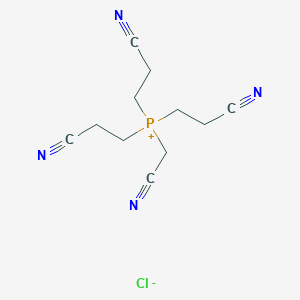
![[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B12854177.png)

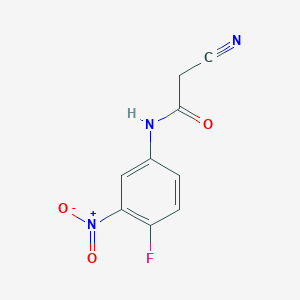
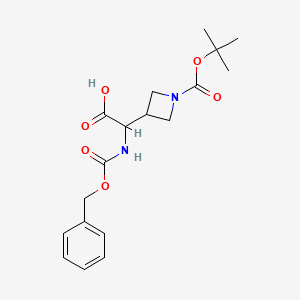
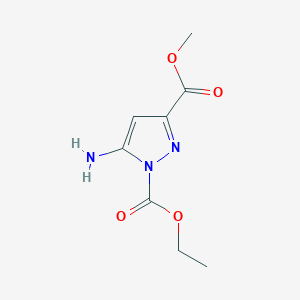
![tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12854216.png)
